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Compound of Interest

Compound Name: 5-Phenylpyridin-2-ol

Cat. No.: B1600608

An In-depth Technical Guide to 5-Phenylpyridin-2-ol: Chemical Properties, Structure, and
Synthetic Methodologies

Introduction

5-Phenylpyridin-2-ol, also known as 5-phenyl-2-pyridone, is a heterocyclic aromatic
compound that holds significant interest for researchers in medicinal chemistry and materials
science. As a member of the pyridinone family, it represents a "privileged scaffold” in drug
design, a core structure that is capable of binding to a variety of biological targets. Pyridine-
based ring systems are integral to numerous FDA-approved pharmaceuticals, highlighting their
profound impact on pharmacological activity.[1][2] This guide provides a comprehensive
overview of the fundamental chemical properties, structural characteristics, and synthetic
approaches related to 5-Phenylpyridin-2-ol, offering a technical resource for scientists
engaged in drug discovery and organic synthesis.

Molecular Structure and Tautomerism

A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their
corresponding pyridin-2(1H)-one isomers. This phenomenon, involving the migration of a
proton, is central to understanding the molecule's reactivity and physicochemical properties.[3]

The equilibrium between the aromatic alcohol (enol) form, 5-Phenylpyridin-2-ol, and the non-
aromatic amide (keto) form, 5-Phenylpyridin-2(1H)-one, is dynamic. For most 2-
hydroxypyridines, the pyridone (keto) form is significantly more stable and predominates in both
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solution and the solid state. This stability is attributed to the greater strength of the C=0 double
bond compared to the C=C bond and the resonance stabilization of the amide group within the
pyridone ring.

The precise ratio of these tautomers can be influenced by factors such as the solvent,
temperature, and the nature of substituents on the ring.[4] Spectroscopic analysis is essential
to determine the dominant form under specific conditions.

Caption: Tautomeric equilibrium of 5-Phenylpyridin-2-ol.

Physicochemical and Spectroscopic Properties

The properties of 5-Phenylpyridin-2-ol are largely dictated by its predominant pyridone
tautomer. The following tables summarize its key computed and experimental properties,
synthesized from data on closely related phenylpyridine derivatives.[5]

ble 1: C | Chemical .

Property Value Source
Molecular Formula C11H9NO [6]
Molecular Weight 171.19 g/mol [6]
IUPAC Name 5-phenylpyridin-2(1H)-one N/A
13131-02-7 (for 1-Phenyl-2-
CAS Number ) [6]
pyridone)
Expected to be a solid at room
Appearance [5]
temperature

Table 2: Predicted Spectroscopic Data
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Technique Expected Features

Signals in the aromatic region (o 6.0-8.5 ppm)

corresponding to protons on both the pyridine

1H NMR ) )
and phenyl rings. A broad singlet for the N-H
proton (typically >10 ppm).
A signal for the carbonyl carbon (C=0) in the
ridone form, typically in the range of & 160-
15C NMR py ypically 9

180 ppm. Multiple signals in the aromatic region
(4 100-150 ppm).

A strong absorption band for the C=0 stretch
(amide | band) around 1650-1690 cm~1. A broad
band for the N-H stretch between 3200-3400

IR Spectroscopy cm~1. The O-H stretch of the minor tautomer
would appear as a broad band around 3200-

3600 cm~1[7]

M Spect . A molecular ion peak (M*) corresponding to the
ass Spectrometr
P Y molecular weight of 171.19.

The interpretation of spectroscopic data is crucial for confirming the structure and purity of the
synthesized compound. Resources like PubChem provide extensive spectral information for a
wide range of chemicals, which can serve as a valuable reference.[8]

Synthesis Methodologies

The synthesis of substituted pyridones like 5-Phenylpyridin-2-ol can be approached through
several strategic routes. A common and effective method involves the construction of the
pyridine ring followed by functional group manipulation, or the modification of a pre-existing
pyridine scaffold.

Protocol: Synthesis via Suzuki Coupling and Hydrolysis

This workflow outlines a plausible two-step synthesis starting from commercially available
materials. The causality behind this choice is the high reliability and functional group tolerance
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of the Suzuki coupling for creating the C-C bond between the pyridine and phenyl rings,
followed by a standard hydrolysis reaction to form the pyridone.

— A AN
Reagents:
Pd(PPhs)4 (catalyst)
Naz2COs (base)
Toluene/Water (solvent)

Starting Materials:
2-Hydroxy-5-bromopyridine
Phenylboronic acid

Step 1: Suzuki Coupling

Method:
Recrystallization or
Silica Gel Chromatography

Intermediate:
5-Phenylpyridin-2-ol

Step 2: Purification

Final Product:
5-Phenylpyridin-2-ol

Click to download full resolution via product page

Caption: A representative synthetic workflow for 5-Phenylpyridin-2-ol.

Step-by-Step Methodology:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1600608?utm_src=pdf-body-img
https://www.benchchem.com/product/b1600608?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Reaction Setup: To a three-necked flask purged with nitrogen, add 2-hydroxy-5-
bromopyridine (1 eq.), phenylboronic acid (1.2 eq.), sodium carbonate (2.5 eq.), and a
palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

e Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

» Reaction Execution: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24
hours. The progress of the reaction should be monitored by Thin Layer Chromatography
(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Workup: After the reaction is complete, cool the mixture to room temperature. Separate the
organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

 Purification: Remove the solvent under reduced pressure. The crude product can be purified
by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column
chromatography on silica gel to yield pure 5-Phenylpyridin-2-ol.

This self-validating protocol includes monitoring by TLC/LC-MS to ensure reaction completion
and employs standard purification techniques to guarantee the isolation of a high-purity
product, which can then be confirmed by the spectroscopic methods outlined previously.

Chemical Reactivity

The reactivity of 5-Phenylpyridin-2-ol is governed by the functional groups present in its
predominant pyridone form: the amide (lactam) functionality, the conjugated double bonds, and
the phenyl substituent.

» N-Alkylation/Arylation: The nitrogen atom can be alkylated or arylated under basic conditions
using appropriate electrophiles (e.qg., alkyl halides, arylboronic acids).

e O-Alkylation: While the N-H is more acidic, some O-alkylation of the minor enol tautomer can
occur under specific conditions, leading to 2-alkoxypyridine derivatives.

» Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and less
reactive towards electrophilic substitution than benzene. However, the phenyl substituent
can undergo typical electrophilic reactions (e.g., nitration, halogenation), primarily at the
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ortho and para positions relative to the pyridine ring. The pyridone ring itself can undergo
substitution, with the positions ortho and para to the nitrogen being the most likely sites.

o Conversion of the Carbonyl Group: The carbonyl group can be converted to a chloro group
using reagents like phosphorus oxychloride (POCIs), yielding 2-chloro-5-phenylpyridine, a
versatile intermediate for further nucleophilic substitution reactions.

Applications in Drug Development

Pyridone and pyridine scaffolds are of immense interest in medicinal chemistry due to their
unique physicochemical properties, including weak alkalinity and the ability to act as both
hydrogen-bond donors and acceptors.[9] These characteristics allow them to interact effectively
with biological targets.

e Privileged Fragment: Pyridones are considered privileged fragments in drug design,
appearing in molecules with diverse biological activities, including antibacterial, antiviral, anti-
inflammatory, and cytotoxic properties.[9]

» Improving Drug-like Properties: The incorporation of a pyridine motif into a drug candidate
can improve metabolic stability, permeability, and binding potency.[10]

» Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring,
where the nitrogen atom can introduce a key hydrogen bonding interaction or alter the
electronic properties of the molecule to enhance target engagement or improve
pharmacokinetic profiles.

The phenyl substituent in 5-Phenylpyridin-2-ol provides a site for further functionalization,
allowing for the generation of diverse chemical libraries for screening against various
therapeutic targets. This makes it a valuable building block for developing novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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